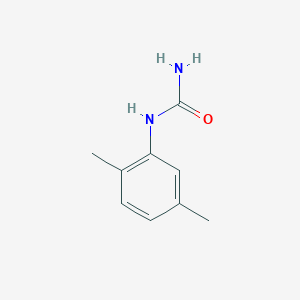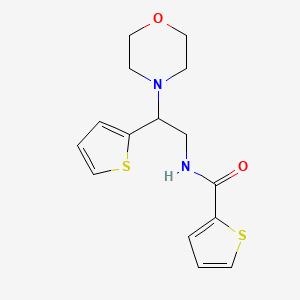![molecular formula C26H22N4O4 B2516007 4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide CAS No. 1251590-77-8](/img/no-structure.png)
4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide, also known as BSCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BSCB is a biphenyl derivative that has been synthesized through a series of chemical reactions, and its structure has been characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has demonstrated that certain derivatives of 4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide possess potent anticancer activities. Specifically, studies focusing on 1,4‐Naphthoquinone derivatives, which share a structural resemblance, have shown significant cytotoxic activity against various human cancer cell lines. These compounds have been found to induce apoptosis and cell cycle arrest, highlighting their potential as therapeutic agents against cancer. Among these, compounds with specific substituents have shown remarkable cytotoxic activity while maintaining low toxicity in normal cells, suggesting a promising direction for developing new anticancer drugs (Ravichandiran et al., 2019).
Synthesis and Application in Material Science
The compound and its derivatives have also found applications in material science. For instance, the synthesis of novel macrocyclic aromatic ether sulfone containing carboxylic groups demonstrates the compound's versatility in creating polymers with specific properties, such as solubility and thermal stability. These polymers are of interest for various applications, including the development of advanced materials with potential uses in electronics, coatings, and as membranes for separation technologies (Rodewald & Ritter, 1997).
Antimicrobial Activity
Furthermore, derivatives of this compound have been explored for their antimicrobial properties. Research involving the design and synthesis of new bisimidyl sulfonamido ketones comprising the drug component has shown these compounds to exhibit high biological activity against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Fadel & Al-Azzawi, 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide' involves the reaction of 4-bromo-N-(3-chlorophenyl)biphenyl-3-carboxamide with benzylamine followed by the reaction with sodium sulfonate.", "Starting Materials": [ "4-bromo-N-(3-chlorophenyl)biphenyl-3-carboxamide", "benzylamine", "sodium sulfonate" ], "Reaction": [ "Step 1: 4-bromo-N-(3-chlorophenyl)biphenyl-3-carboxamide is reacted with benzylamine in the presence of a base such as potassium carbonate to form 4-[(benzylamino)carbonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide.", "Step 2: The resulting product from step 1 is then reacted with sodium sulfonate in the presence of a catalyst such as palladium on carbon to form the final product '4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide'." ] } | |
CAS-Nummer |
1251590-77-8 |
Molekularformel |
C26H22N4O4 |
Molekulargewicht |
454.486 |
IUPAC-Name |
2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-33-19-9-7-18(8-10-19)30-26(32)22-15-27-23-11-6-17(13-21(23)24(22)29-30)25(31)28-14-16-4-3-5-20(12-16)34-2/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
ZZGDBAVGUQBVDL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2515925.png)

![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)

![(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2515935.png)


![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515939.png)

![3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2515944.png)
![N-(4-ethylphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2515945.png)
![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2515947.png)